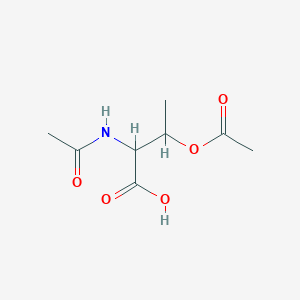
N,O-diacetyl-l-threonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-diacetyl-l-threonine is a derivative of the amino acid threonine, which is essential for protein synthesis in humans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,O-diacetyl-l-threonine can be synthesized from l-threonine through a two-step process involving esterification and acylation. The first step involves the esterification of l-threonine to form its ethyl ester. This is typically achieved by reacting l-threonine with ethanol in the presence of an acid catalyst. The second step involves the acylation of the ethyl ester with acetic anhydride to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of excess acetic anhydride and a base can enhance the efficiency of the acylation step .
Análisis De Reacciones Químicas
Types of Reactions
N,O-diacetyl-l-threonine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the acetyl groups and regeneration of l-threonine.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, potentially leading to the formation of diketones.
Substitution: Nucleophilic substitution reactions can occur at the acetyl groups, where nucleophiles such as amines or alcohols replace the acetyl groups.
Major Products
The major products formed from these reactions include l-threonine (from hydrolysis), diketones (from oxidation), and various substituted derivatives (from nucleophilic substitution).
Aplicaciones Científicas De Investigación
N,O-diacetyl-l-threonine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug to deliver l-threonine in a controlled manner.
Industry: It is used in the production of flavor compounds and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism by which N,O-diacetyl-l-threonine exerts its effects involves the hydrolysis of the acetyl groups to release l-threonine. This process can occur enzymatically or non-enzymatically, depending on the biological context. The released l-threonine then participates in various metabolic pathways, including protein synthesis and the production of other amino acids .
Comparación Con Compuestos Similares
Similar Compounds
N,O-diacetyl-3,5-diiodo-l-tyrosine: Similar in structure but contains iodine atoms, making it useful in radiolabeling studies.
N,O-diacetyl-l-serine: Similar in structure but derived from serine, another amino acid with different biological roles.
Uniqueness
N,O-diacetyl-l-threonine is unique due to its specific acetylation pattern, which imparts distinct chemical properties and reactivity. Its ability to release l-threonine upon hydrolysis makes it a valuable compound for controlled delivery in biological systems.
Propiedades
Fórmula molecular |
C8H13NO5 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-acetamido-3-acetyloxybutanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-4(14-6(3)11)7(8(12)13)9-5(2)10/h4,7H,1-3H3,(H,9,10)(H,12,13) |
Clave InChI |
FHYSLJXFHVWFLV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)NC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)
![9-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13397542.png)
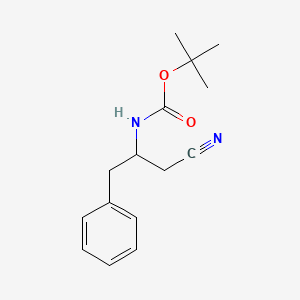
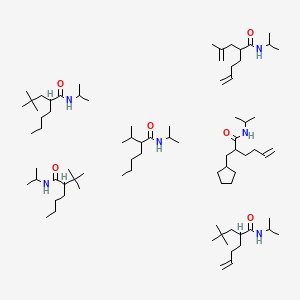
![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
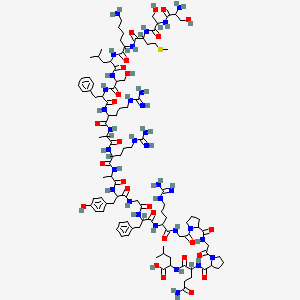
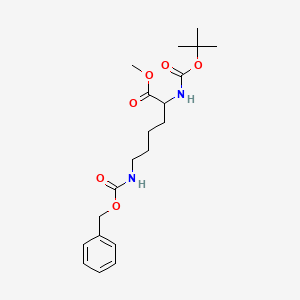
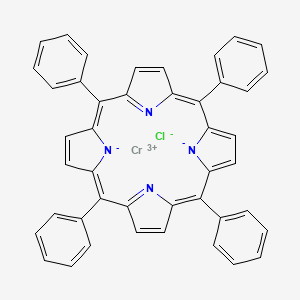

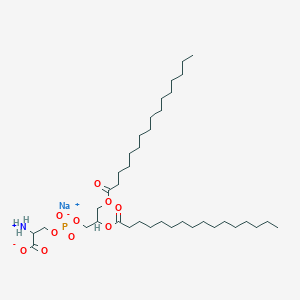
![7-[3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13397588.png)

![2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13397601.png)
